molecular formula C13H18N5O8P B1139463 Tenofovir (maleate) CAS No. 1236287-04-9

Tenofovir (maleate)

カタログ番号 B1139463
CAS番号: 1236287-04-9
分子量: 403.28
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tenofovir(GS 1278, PMPA) is an antiretroviral drug known as nucleotide analogue reverse transcriptase inhibitors (NRTIs), which block reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.IC50 Value:0.5-2.2 uM (HIV-1);  1.6-4.9 uM (HIV-2) [1]Target: NRTIsin vitro: Tenofovir hydrate reduces the viral cytopathic effect of HIV-1(IIIB), HIV-2(ROD) and HIV(EHO) with EC50 of 1.15 μg/mL, 1.12 μg/mL and 1.05 μg/mL in MT-4 cells. Tenofovir hydrate also reduces the viral cytopathic effect of SIV(mac251) , SIV(B670) ,SHIV(89.6) and SHIV(RTSHIV) [2]. Tenofovir hydrate inhibits hepatitis B virus (HBV) activity in HepG2 2.2.15, HepAD38 and HepAD79 cells [3]. Tenofovir hydrate (4 μM) completely inhibits the growth of HIVIIIB in MT-2 cells. Tenofovir hydrate inhibits synthesis of negative strand strong-stop DNA with IC50 of 9 M for wild-type RT, 6 M for M184V RT and 50 M for K65R RT [4].in vivo: Tenofovir hydrate (30 mg/kg) completely prevents SIV infection in all macaques without toxicity. Tenofovir hydrate treatment reduces plasma viral RNA levels to undetectable, with parallel decreases in the infectivity of plasma and infectious cells in peripheral blood mononuclear cells and cerebrospinal fluid (CSF) and stabilization of CD4+ T-cell numbers. Tenofovir hydrate (30 mg/kg, s.c.) completely abrogates HIV infection via intravaginal exposure in pig-tailed macaques [5].Clinical indications: HIV-1 infection;  hepatitis B virusinfectionsFDA Approved Date: 12 July 2006Toxicity: The mean change of eGFR from the baseline to the six months of follow-up was +/-1.32 and +/- 5.88 mL/minute in the TDF and AZT groups. Proximal tubular dysfunction was not noted at three and six months of follow-up. However patients in the TDF group had lower serum phosphate and higher renal potassium loss than the AZT group at six months of follow-up (p = 0.08 and p = 0.09, respectively). No patients in the two groups with distal tubular dysfunctions were noted [6].

科学的研究の応用

HIV and HBV Treatment

Tenofovir, including its forms like tenofovir maleate, is predominantly used for treating HIV and HBV infections. It functions as a nucleotide reverse transcriptase inhibitor, effectively suppressing viral replication and improving patient survival. Studies have shown its efficacy as an antiretroviral agent in both guidelines and routine practice, with extensive usage spanning over millions of patient-years (Ustianowski & Arends, 2015).

Microbicide Efficacy in HIV Prevention

Research indicates that the vaginal microbiome can significantly influence the efficacy of tenofovir as a microbicide-based preexposure prophylaxis for HIV. A study found that tenofovir was notably more effective in women with a Lactobacillus-dominant vaginal microbiome compared to those with a microbiome dominated by Gardnerella vaginalis, which could inactivate the drug (Klatt et al., 2017).

Transdermal Delivery Systems

Innovations in drug delivery systems have led to the development of transdermal patches containing tenofovir, aiming to enhance its efficacy and patient adherence. One study developed silicone-based transdermal patches for delivering tenofovir, demonstrating promising in vitro permeation through human epidermis and potential for controlling HIV and HBV infections (Puri et al., 2019).

Comparative Studies with Other Antivirals

Comparative studies have been conducted to assess the performance of tenofovir against other antiviral agents. For example, a study compared the risk of kidney function decline between tenofovir alafenamide and besifovir dipivoxil maleate in chronic hepatitis B, providing insights into their renal safety profiles (Jung et al., 2022).

Pharmaceutics and Drug Delivery

Research in pharmaceutics has led to the creation of novel formulations of tenofovir, like liposomal formulations, to improve its bioavailability and therapeutic efficacy. Such formulations have been extensively characterized for their in vitro efficiency and Caco-2 permeability, contributing to better drug delivery methods (Spinks et al., 2017).

Pharmacokinetics

Comparative studies have been conducted to understand the pharmacokinetics of different forms of tenofovir. For example, a study compared the pharmacokinetics of tenofovir disoproxil phosphate with tenofovir disoproxil fumarate, providing crucial insights into their bioequivalence and safety characteristics (Lee et al., 2021).

Clinical Trials and Community Engagement

There is also research examining the community engagement and ethical aspects of clinical trials involving tenofovir, especially in the context of HIV prevention. These studies explore the dynamics between trialists, communities, and the ethical challenges encountered (Folayan & Peterson, 2020).

特性

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKUDVCYGLXAH-REVJHSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenofovir (maleate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir (maleate)
Reactant of Route 2
Tenofovir (maleate)
Reactant of Route 3
Tenofovir (maleate)
Reactant of Route 4
Reactant of Route 4
Tenofovir (maleate)
Reactant of Route 5
Reactant of Route 5
Tenofovir (maleate)
Reactant of Route 6
Tenofovir (maleate)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。